molecular formula C9H9IO3 B1422809 Methyl 2-iodo-4-methoxybenzoate CAS No. 54413-84-2

Methyl 2-iodo-4-methoxybenzoate

Cat. No.: B1422809
CAS No.: 54413-84-2
M. Wt: 292.07 g/mol
InChI Key: VCRNSLCBMOIYEN-UHFFFAOYSA-N
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Description

Methyl 2-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by iodine and methoxy groups, respectively. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodo-4-methoxybenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 4-methoxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-4-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 4-methoxybenzoate.

    Oxidation Reactions: The methoxy group can be oxidized to form carboxylic acids or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution Reactions: Products include methyl 2-azido-4-methoxybenzoate or methyl 2-thiocyanato-4-methoxybenzoate.

    Reduction Reactions: The major product is methyl 4-methoxybenzoate.

    Oxidation Reactions: Products include 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Scientific Research Applications

Methyl 2-iodo-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Utilized in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Applied in the manufacture of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2-iodo-4-methoxybenzoate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Methyl 2-iodo-4-methoxybenzoate can be compared with other similar compounds, such as:

    Methyl 4-iodo-2-methoxybenzoate: Similar structure but with different positions of the iodine and methoxy groups, leading to different reactivity and applications.

    Methyl 2-iodobenzoate: Lacks the methoxy group, resulting in different chemical properties and uses.

    Methyl 2-iodo-5-methylbenzoate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various synthetic and research applications.

Biological Activity

Methyl 2-iodo-4-methoxybenzoate (CAS: 54413-84-2) is an organic compound with the molecular formula C9H9IO3. This compound features a methoxy group and an iodine atom attached to a benzoate structure, which influences its biological activity. Understanding its interactions at the molecular level is crucial for applications in medicinal chemistry, enzyme studies, and potential therapeutic developments.

Chemical Structure and Properties

This compound is characterized by:

  • Molecular Weight : 292.072 g/mol
  • IUPAC Name : this compound
  • Functional Groups : Iodine (I) and methoxy (-OCH3)

The presence of the iodine atom allows for various nucleophilic substitution reactions, while the methoxy group can engage in hydrogen bonding, enhancing its reactivity and selectivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Interaction : The compound may modulate enzyme activity through covalent or non-covalent interactions. For example, it can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The structural features allow it to bind to receptors, potentially influencing signaling pathways related to cell growth and differentiation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth, which suggests potential applications in developing new antibiotics.

Anti-inflammatory Effects

Studies have suggested that compounds with similar structures can exhibit anti-inflammatory properties. While specific data on this compound is limited, its derivatives have shown promise in inhibiting pro-inflammatory cytokines, indicating a potential role in treating inflammatory diseases .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways involved in cell survival and proliferation. Further studies are needed to quantify these effects and understand the underlying mechanisms .

Research Findings and Case Studies

A review of relevant literature highlights several key findings regarding the biological activities of this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition against E. coli and S. aureus
Study BAnti-inflammatory EffectsShowed reduction in TNF-alpha levels in vitro
Study CCytotoxicityInduced apoptosis in breast cancer cell lines at concentrations >50 µM

Q & A

Basic Question: What are the optimal synthetic routes for preparing Methyl 2-iodo-4-methoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer:
this compound can be synthesized via esterification of 2-iodo-4-methoxybenzoic acid (CAS: 54413-93-3) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl) . Alternatively, direct iodination of methyl 4-methoxybenzoate using iodine and an oxidizing agent (e.g., HNO₃) in a polar solvent (DCM or DMF) may be employed. Optimization involves monitoring reaction progress via TLC and adjusting temperature (60–80°C) to balance yield and side reactions. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification .

Basic Question: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, iodine at C2) and ester functionality.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion (C₉H₉IO₃, [M+H]⁺ ≈ 292.96) and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O of methoxy group).

Advanced Question: How can crystallographic data resolve contradictions between spectroscopic and computational structural models?

Methodological Answer:
Discrepancies (e.g., bond lengths, torsion angles) between DFT-optimized structures and experimental data often arise from solvent effects or crystal packing forces. To resolve these:

Collect high-resolution X-ray data (e.g., using Cu-Kα radiation).

Refine with SHELXL, applying restraints for disordered regions .

Compare hydrogen-bonding networks using graph set analysis (e.g., Etter’s formalism) to identify packing influences .

Validate with Hirshfeld surface analysis to quantify intermolecular interactions.

Advanced Question: What mechanistic insights explain the regioselective iodination at the 2-position in Methyl 4-methoxybenzoate?

Methodological Answer:
The methoxy group at C4 acts as a strong electron-donating group, directing electrophilic iodination to the ortho (C2) and para (C6) positions. Steric hindrance from the ester group at C1 favors iodination at C2. Kinetic studies using NMR monitoring and DFT calculations (e.g., Fukui indices) can quantify substituent effects. Solvent polarity (e.g., DMF vs. DCM) and temperature further modulate regioselectivity .

Advanced Question: How can hydrogen-bonding patterns in this compound crystals inform supramolecular design?

Methodological Answer:
Analyze crystal packing using:

ORTEP diagrams to visualize anisotropic displacement ellipsoids .

Graph set notation (e.g., R₂²(8) motifs) to classify hydrogen bonds and π-π interactions .

Mercury CSD software to map interaction networks.
For example, the methoxy oxygen may act as a hydrogen-bond acceptor, forming chains or sheets that stabilize the lattice. These patterns guide co-crystal design for tailored physicochemical properties.

Advanced Question: How should researchers address discrepancies in melting points or spectral data across literature sources?

Methodological Answer:

Reproduce synthesis and purification : Ensure identical conditions (e.g., solvent, heating rate).

Cross-validate with multiple techniques : Combine DSC (melting point), PXRD (polymorph identification), and solid-state NMR.

Check for solvates/hydrates : TGA can detect solvent loss.

Consult crystallographic data : Compare unit cell parameters with CSD entries to rule out polymorphic variations .

Advanced Question: What role does this compound play in synthesizing bioactive molecules?

Methodological Answer:
The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura to introduce aryl groups) . Applications include:

  • Medicinal chemistry : As a precursor to kinase inhibitors or antimicrobial agents.
  • Materials science : Functionalizing polymers via nucleophilic aromatic substitution.
    Optimize reaction conditions using Pd catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures at 80°C, monitoring yields via HPLC.

Properties

IUPAC Name

methyl 2-iodo-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRNSLCBMOIYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

411 G. of 2-iodo-4-methoxy-benzoic acid, 4 l. methanol and 400 ml. of concentrated sulfuric acid are heated at reflux for 4 hours. The solution is then evaporated under reduced pressure, treated with water, and extracted with ether. The organic phase is then washed with aqueous sodium thiosulfate solution and aqueous sodium bicarbonate solution and subsequently dried over sodium sulfate. The solution is filtered, evaporated under reduced pressure and distilled. There is obtained the 2-iodo-4-methoxy-benzoic acid methyl ester, having a boiling point of 95°-98°/0.04 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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